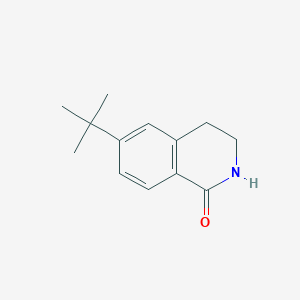

6-(叔丁基)-3,4-二氢异喹啉-1(2H)-酮

描述

The compound “6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one” is a type of organic compound. It likely contains an isoquinoline backbone, which is a type of heterocyclic aromatic organic compound . The tert-butyl group is a common substituent in organic chemistry, known for its bulky properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and cyclization .Chemical Reactions Analysis

The compound, like many organic compounds, would be expected to undergo a variety of chemical reactions. These could include substitutions, additions, and redox reactions .科学研究应用

抗氧化剂研究

合成的酚类抗氧化剂(SPA),包括结构与6-(叔丁基)-3,4-二氢异喹啉-1(2H)-酮相似的化合物,因其环境发生、人体接触和毒性而被广泛研究。这些化合物,如2,6-二叔丁基-4-甲基苯酚(BHT)等,广泛用于工业和商业产品中以防止氧化反应。研究强调了它们在各种环境基质中的存在及其引起肝毒性、内分泌破坏作用或致癌结果的可能性。未来的研究方向表明,研究具有低毒性和低环境影响的新型SPA (Liu & Mabury, 2020).

抗氧化活性的分析方法

抗氧化剂的研究,包括与6-(叔丁基)-3,4-二氢异喹啉-1(2H)-酮在结构上相关的酚类化合物,在各个科学领域都至关重要。诸如氧自由基吸收能力(ORAC)测试和铁还原抗氧化能力(FRAP)测试等分析方法对于确定化合物的抗氧化活性至关重要。这些基于化学反应和分光光度法的方法已成功应用于分析复杂样品的抗氧化能力,强调了在抗氧化剂研究中整合化学和电化学方法的重要性 (Munteanu & Apetrei, 2021).

治疗应用

异喹啉衍生物,包括四氢异喹啉和相关化合物,在各种治疗应用中显示出前景。这些化合物因其抗癌、抗菌和神经保护特性而被探索。FDA 批准曲贝替丁用于软组织肉瘤,这突显了异喹啉衍生物在药物发现中的潜力。这些化合物在治疗传染病和开发具有独特作用机制的新药方面的前景看好 (Singh & Shah, 2017).

药理学重要性

异喹啉衍生物表现出显着的生物和药理潜力,包括抗真菌、抗帕金森病、抗结核和抗肿瘤活性。这些化合物具有结构多样性和生物活性,是开发用于药理治疗应用的低分子量抑制剂的重要化学实体。对异喹啉衍生物的研究不断揭示其在现代治疗中的巨大治疗潜力和适用性 (Danao et al., 2021).

作用机制

Target of Action

Compounds with similar structures, such as coumarins, have been suggested as potential modulators of trpv1 receptors .

Mode of Action

The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units has been investigated in related compounds . The insertion of tert-butyl groups raises the LUMO level, affecting the compound’s interaction with its targets .

Biochemical Pathways

The crowded tert-butyl group is known to elicit a unique reactivity pattern, influencing various biosynthetic and biodegradation pathways .

Pharmacokinetics

The compound’s structure suggests it may have hydrophobic properties, which could influence its bioavailability .

Result of Action

Similar compounds have been shown to affect various biological processes, including antioxidant activity, coenzyme q10, vitamins of the k group, natural antibiotics, and play a significant role in electron transfer and photochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-(tert-Butyl)-3,4-dihydroisoquinolin-1(2H)-one. For instance, the presence of other compounds, pH levels, temperature, and other environmental conditions can affect its stability and activity .

属性

IUPAC Name |

6-tert-butyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-13(2,3)10-4-5-11-9(8-10)6-7-14-12(11)15/h4-5,8H,6-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSRTYBIFKWHND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6321901.png)

![tert-Butyl 3-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321907.png)

![tert-Butyl 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321915.png)

![tert-Butyl 3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321916.png)

![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)

![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-diazepane-1-carboxylate](/img/structure/B6321962.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321975.png)